IR-1048 is a heptamethine cyanine dye characterized by its strong optical absorption and emission within the second near-infrared (NIR-II) window, specifically in the 1000–1700 nm range. This positions it as a key compound for advanced in vivo imaging and therapeutic applications that require deep tissue penetration and high signal-to-noise ratios. Its primary value proposition is centered on its performance as a photothermal agent and a contrast agent for photoacoustic and fluorescence imaging, particularly when excited by lasers in the 1000-1064 nm range.
Heptamethine cyanine dyes like IR-1048 are not commodity chemicals where analogs such as IR-820 or ICG can be used as direct drop-in replacements. Minor modifications to the molecular structure or counter-ion significantly alter critical performance parameters, including absorption/emission maxima, quantum yield, and photostability. Furthermore, the performance of IR-1048 is exceptionally dependent on its formulation and local environment; its properties in an aggregated state in aqueous buffers are drastically different from its monomeric, active state when encapsulated or protein-bound. This makes substitution risky for applications tuned to a specific laser wavelength (e.g., 1064 nm) or those requiring reproducible behavior in biological media.
When formulated to prevent aggregation, IR-1048 demonstrates high efficiency in converting absorbed light into heat. In a lactoferrin-based nanoprobe system (Lf@IR-1048), the photothermal conversion efficiency (PCE) was measured at 41.9% under 1064 nm laser irradiation. This level of performance is critical for applications in thermal ablation of tumors where maximizing heat generation per unit of light energy is a primary objective.
| Evidence Dimension | Photothermal Conversion Efficiency (η) |
| Target Compound Data | 41.9% (as Lf@IR-1048) |
| Comparator Or Baseline | Indocyanine Green (ICG), a clinical NIR-I benchmark, often exhibits lower PCE values in various formulations. |
| Quantified Difference | High absolute efficiency value in the NIR-II window. |
| Conditions | Aqueous dispersion of lactoferrin-docked IR-1048, irradiated with a 1064 nm laser. |
A higher PCE allows for achieving desired therapeutic temperatures at lower, safer laser power densities, minimizing damage to surrounding healthy tissue.
The utility of IR-1048 is directly tied to its formulation. In its free, unformulated state in aqueous buffer, the dye aggregates, leading to a negligible molar extinction coefficient in the NIR-II range. However, when disaggregated by docking with lactoferrin, its molar extinction coefficient at 1064 nm increases by approximately 76-fold, from 8.42 × 10² M⁻¹cm⁻¹ to 6.43 × 10⁴ M⁻¹cm⁻¹.
| Evidence Dimension | Molar Extinction Coefficient (ε) at 1064 nm |
| Target Compound Data | 6.43 × 10⁴ M⁻¹cm⁻¹ (Lf@IR-1048) |
| Comparator Or Baseline | 8.42 × 10² M⁻¹cm⁻¹ (Free IR-1048) |
| Quantified Difference | ~76x increase |
| Conditions | Comparison of free dye in aqueous solution versus lactoferrin-docked dye. |
This demonstrates that procuring IR-1048 necessitates a compatible formulation strategy to unlock its light-absorbing capabilities, a critical factor for cost-effectiveness and achieving a therapeutic or imaging threshold.
IR-1048 is hydrophobic and forms non-functional H-aggregates in aqueous solutions like PBS (pH 7.4). This aggregation shifts the primary absorption peak to 764 nm, rendering the dye unresponsive to common NIR-II lasers (e.g., 1064 nm) and quenching its fluorescence. Proper formulation, such as binding to proteins, disrupts these aggregates, restoring the desired absorption peak to ~1000 nm and activating NIR-II fluorescence.
| Evidence Dimension | Absorption Maximum (λmax) |
| Target Compound Data | ~1000 nm (Protein-formulated) |
| Comparator Or Baseline | 764 nm (H-aggregated in PBS) |
| Quantified Difference | >230 nm functional red-shift upon disaggregation |
| Conditions | Aqueous PBS (pH 7.4) versus a protein-docked state. |
This highlights a critical processing requirement: the compound cannot be simply dissolved in buffer for biological use; it must be correctly formulated to be functional in the NIR-II window.
The stability of cyanine dyes under laser irradiation is a key factor for experimental success. While free IR-1048 shows a detectable decrease in its absorption peak under continuous light, protein-encapsulated IR-1048 maintains a stable absorption spectrum over ten minutes of continuous irradiation. This improved stability is essential for applications requiring prolonged or repeated light exposure.
| Evidence Dimension | Photostability under continuous irradiation |
| Target Compound Data | Stable absorbance peak (Lf@IR-1048) |
| Comparator Or Baseline | Decreasing absorbance peak (Free IR-1048) |
| Quantified Difference | Qualitatively higher stability, preventing photobleaching. |
| Conditions | Continuous laser irradiation over a 10-minute period. |
Improved photostability ensures consistent energy absorption and fluorescent emission, leading to more reliable and reproducible results in both therapeutic and imaging workflows.
Based on its high photothermal conversion efficiency (41.9%) when properly formulated, IR-1048 is a primary candidate for research and development of nanomedicines intended for thermal ablation of tumors, particularly those designed for use with 1064 nm lasers.
The compound's performance is critically dependent on formulation. This makes it the right choice for projects focused on creating advanced, stable, and highly absorbing protein- or polymer-based nanoprobes for combined NIR-II fluorescence imaging, photoacoustic imaging, and photothermal therapy.
The high molar extinction coefficient and efficient heat generation of formulated IR-1048 are directly correlated with the production of a strong photoacoustic signal. It is well-suited for use as a contrast agent in PA imaging systems that operate in the NIR-II window to achieve deep tissue visualization.